Chlorpromazine - 50-53-3

Chlorpromazine

Catalog Number: EVT-308539
CAS Number: 50-53-3
Molecular Formula: C17H19ClN2S
Molecular Weight: 318.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlorpromazine is a synthetic compound classified as a phenothiazine derivative. [] It holds significant importance in scientific research as a model compound for studying diverse biological and chemical phenomena. [, ] While initially known for its clinical uses, this analysis will focus solely on its applications within scientific research, excluding information related to drug use, dosage, and side effects.

Promethazine

    Methochlorpromazine

    • Relevance: As a phenothiazine, methochlorpromazine shares structural characteristics with chlorpromazine. Both compounds exhibit binding affinity for the intestinal brush border membrane, but chlorpromazine demonstrates a higher binding capacity. [] Additionally, methochlorpromazine exhibits a lower partition coefficient compared to chlorpromazine in both phospholipid vesicles and human erythrocyte ghosts. []

    Imipramine

      Diphenhydramine

      • Relevance: Diphenhydramine shares a similar pharmacological action with promethazine, another related compound of chlorpromazine. Although both diphenhydramine and chlorpromazine demonstrate binding to the intestinal brush border membrane, diphenhydramine exhibits the lowest binding affinity among the tested organic cations. []

      Propantheline

      • Relevance: While structurally different from chlorpromazine, propantheline was included in a study investigating organic cation binding to the intestinal brush border membrane. [] Chlorpromazine exhibits a significantly higher binding affinity compared to propantheline. []

      Haloperidol

      • Relevance: Although structurally different from chlorpromazine, haloperidol is another first-generation antipsychotic and its effects are often compared to those of chlorpromazine in clinical settings. Research indicates that while both drugs effectively reduce psychotic symptoms, haloperidol might have a less pronounced effect on critical flicker fusion frequency, a measure of central nervous system sedation. [] Several studies directly compared the effectiveness and side effects of haloperidol and chlorpromazine in treating schizophrenia. [, ]

      Reserpine

      • Relevance: Reserpine, like chlorpromazine, belongs to the first generation of antipsychotic drugs. While they share a similar therapeutic target, their mechanisms of action differ. Early clinical trials compared the efficacy of both drugs in treating schizophrenia, with chlorpromazine demonstrating slightly better outcomes in some aspects. [] Further research highlighted the contrasting effects of chlorpromazine and reserpine on the catecholamine levels in the dog brain, suggesting different mechanisms of action. []

      Fluphenazine

        Trifluoperazine

        • Relevance: While both trifluoperazine and chlorpromazine belong to the phenothiazine class, they differ in their interactions with nucleic acids. Unlike chlorpromazine, trifluoperazine does not bind to nucleic acids and therefore does not exhibit the same scrapie-inhibiting properties when combined with ultraviolet irradiation. []

        Amantadine

        • Relevance: Research explored the combined effects of amantadine and chlorpromazine, revealing their antagonistic relationship in influencing brain amine levels and potentially explaining amantadine's therapeutic benefit in mitigating chlorpromazine-induced extrapyramidal disorders. []

        Ondansetron

        • Relevance: A study investigated the pharmacokinetic interaction between ondansetron and chlorpromazine in rats. Results showed that chlorpromazine significantly altered the pharmacokinetics of ondansetron, increasing its maximum plasma concentration and area under the curve. []

        Droperidol

        • Relevance: The antiemetic effects of droperidol and chlorpromazine were directly compared in a clinical trial involving patients receiving cisplatin therapy. While both drugs demonstrated antiemetic properties, no significant differences in efficacy were observed. []

        Tamoxifen

        • Relevance: Research demonstrated that chlorpromazine enhances the cytotoxic effect of tamoxifen in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells. [] The synergistic effect is attributed to chlorpromazine's interaction with lipid bilayers, leading to increased membrane permeability and potentially enhancing tamoxifen uptake. []

        7,8-Dihydroxychlorpromazine

        • Relevance: 7,8-Dihydroxychlorpromazine is a key metabolite studied for its effects on brain mitochondria. It disrupts calcium retention, inhibits respiration, and impedes ATP synthesis. [] Its actions are similar to those observed with chlorpromazine, suggesting that this metabolite may contribute to the drug's overall effects. []

        2,3-Dihydroxypromazine

        • Relevance: Unlike 7,8-dihydroxychlorpromazine, 2,3-dihydroxypromazine has minimal impact on mitochondrial calcium retention but displays potent inhibition of oxidative phosphorylation. [] This difference in action highlights the significance of the hydroxyl group's position on the phenothiazine ring in determining the specific effects on mitochondrial function.

        3,7-Dihydroxychlorpromazine and 3,8-Dihydroxychlorpromazine

        • Relevance: Compared to 7,8-dihydroxychlorpromazine, both 3,7- and 3,8-dihydroxychlorpromazine exhibit weaker effects on mitochondrial calcium efflux and respiration inhibition. [] These findings again emphasize the structure-activity relationship within this class of compounds.

        7,8-Dihydroxyperphenazine and 7,8-Dihydroxyprochlorperazine

        • Relevance: Similar to 7,8-dihydroxychlorpromazine, both metabolites induce calcium efflux and inhibit mitochondrial respiration, suggesting a common mechanism linked to the dihydroxylation at the 7,8 positions of the phenothiazine ring. []

        7,8-Dioxochlorpromazine

        • Relevance: 7,8-Dioxochlorpromazine, like 7,8-dihydroxychlorpromazine, causes similar inhibitory effects on mitochondrial function. [] This observation suggests that both metabolic pathways, oxidation and dihydroxylation, can lead to compounds with comparable effects on mitochondrial activity.
        Synthesis Analysis

        Chlorpromazine can be synthesized through several methods. A notable synthesis involves the reaction of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine in the presence of sodium hydroxide and tetrabutylammonium bromide as condensing agents. The process typically results in high yields (over 90%) when conditions are carefully controlled .

        Technical Details

        1. Reagents:
          • 2-Chlorophenothiazine
          • N,N-Dimethyl-3-chloropropylamine
          • Sodium hydroxide
          • Tetrabutylammonium bromide
        2. Procedure:
          • The reactants are mixed and heated under controlled conditions.
          • The reaction mixture is monitored until completion, indicated by a color change using bromocresol indicator.
          • Post-reaction, chlorpromazine is isolated and purified through crystallization.
        Molecular Structure Analysis

        Chlorpromazine has a complex molecular structure characterized by its phenothiazine nucleus. Its chemical formula is C17H19ClN2S, with a molecular weight of approximately 318.86 g/mol.

        Structure Data

        • Molecular Formula: C17H19ClN2S
        • Molecular Weight: 318.86 g/mol
        • Structural Features:
          • A phenothiazine ring system
          • A chlorine atom attached to the phenyl ring
          • A dimethylamino side chain

        The three-dimensional arrangement of atoms plays a crucial role in its pharmacological activity, particularly its interaction with neurotransmitter receptors.

        Chemical Reactions Analysis

        Chlorpromazine undergoes several chemical reactions that affect its stability and efficacy:

        1. Electrochemical Reactions: Chlorpromazine can be oxidized under specific conditions, leading to the formation of electroactive products that can be analyzed using spectroelectrochemical methods .
        2. Degradation Reactions: Exposure to light and heat can lead to degradation products that may affect its therapeutic effectiveness.

        Technical Details

        • Oxidation: Chlorpromazine can be oxidized in acidic media (e.g., sulfuric acid), which alters its properties and can be used for analytical purposes.
        • Stability Studies: Investigations into its stability under various environmental conditions are crucial for ensuring drug efficacy.
        Mechanism of Action

        Chlorpromazine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors in the central nervous system. This action reduces dopaminergic transmission, which is often elevated in psychotic states.

        Process Data

        • Dopamine Receptor Blockade: Chlorpromazine binds to D2 receptors with high affinity, leading to reduced signaling pathways associated with psychosis.
        • Additional Effects: It also interacts with serotonin receptors (5-HT2A), histamine H1 receptors, and alpha-adrenergic receptors, contributing to its antipsychotic effects and side effects profile.
        Physical and Chemical Properties Analysis

        Chlorpromazine possesses distinct physical and chemical properties that influence its formulation and application:

        • Physical Properties:
          • Appearance: White to slightly yellow crystalline powder
          • Solubility: Soluble in water (at pH 3-4), ethanol; insoluble in ether
        • Chemical Properties:
          • Stability: Sensitive to light; should be stored in opaque containers.
          • pH Range for Stability: Optimal stability observed at pH levels between 3 and 4.

        These properties are critical for ensuring effective delivery in pharmaceutical formulations.

        Applications

        Chlorpromazine has significant applications within clinical settings:

        • Psychiatric Treatment: Primarily used for managing schizophrenia, bipolar disorder, and severe behavioral problems.
        • Off-label Uses: Sometimes prescribed for nausea control or as an adjunctive treatment for certain pain syndromes.
        • Research Applications: Used extensively in pharmacological research to study dopamine receptor function and neuropharmacology.
        Historical Context and Discovery of Chlorpromazine

        Origins in 19th-Century Phenothiazine Chemistry

        The foundation of chlorpromazine traces back to organic dye chemistry in the late 19th century. In 1883, German chemists August Bernthsen synthesized the phenothiazine core structure while investigating methylene blue derivatives for textile dyeing. This tricyclic compound—comprising two benzene rings fused to a central sulfur and nitrogen-containing ring—exhibited unique electron-transfer properties. By the 1930s, researchers recognized phenothiazines’ biological potential when Gerhard Domagk discovered the antibacterial effects of sulfonamide dyes, indirectly spurting interest in phenothiazine derivatives. Early medicinal applications focused on their antimicrobial and antihelminthic properties, particularly during World War II when quinine shortages prompted investigations into phenothiazine-based antimalarials [1] [10].

        Synthesis and Early Development at Rhône-Poulenc Laboratories

        In December 1950, Paul Charpentier at Rhône-Poulenc Laboratories (France) systematically modified phenothiazine compounds to enhance pharmacological profiles. By adding a chlorine atom to position 2 of the phenothiazine ring and a three-carbon dimethylamine chain to position 10, he synthesized RP-4560 (later named chlorpromazine). This structural innovation aimed to boost the antihistaminic efficacy of promethazine, a predecessor compound. Pharmacologist Simone Courvoisier conducted pivotal animal tests, revealing chlorpromazine’s unique "neuroplegic" profile: it reduced motor activity without inducing sedation in rats, blocked conditioned avoidance responses, and lowered body temperature—distinguishing it from barbiturates. By May 1951, Rhône-Poulenc released chlorpromazine for clinical testing as a potentiator of anesthesia [1] [3] [8].

        Table 1: Structural Evolution of Key Phenothiazine Derivatives

        CompoundYearR1 SubstituentR2 ChainPrimary Use
        Methylene Blue1883NoneNoneTextile dye
        Promethazine1946H-CH₂CH₂N(CH₃)₂Antihistamine
        Chlorpromazine1950Cl-CH₂CH₂CH₂N(CH₃)₂Neuroleptic/antipsychotic

        Transition from Antihistaminic to Neuropsychopharmacological Applications

        Chlorpromazine’s psychiatric potential emerged serendipitously through the work of French naval surgeon Henri Laborit. In 1951, he tested it in his "lytic cocktail" (artificial hibernation protocol) for surgical shock prevention. Laborit observed that patients premedicated with chlorpromazine (50–100 mg IV) entered a state of "detached calm"—awake but indifferent to environmental stressors—without impaired consciousness. In February 1952, he published these findings and urged psychiatrists to trial it for mental disorders. Rhône-Poulenc initially marketed chlorpromazine as Largactil (literally "broad activity") in November 1952, reflecting its perceived utility across surgical, psychiatric, and antiemetic domains. This rebranding strategically positioned it beyond antihistaminic niches [1] [9] [3].

        Key Contributors: Henri Laborit, Jean Delay, and Pierre Deniker

        The definitive psychiatric validation occurred at Paris’s Sainte-Anne Hospital under Jean Delay and Pierre Deniker. In March 1952, they administered chlorpromazine alone (75 mg/day) to psychotic patients, abandoning Laborit’s complex cooling protocols. Their seminal papers described:

        • Rapid reduction of agitation, hallucinations, and delusions in schizophrenia and mania
        • Induction of a "neuroleptic syndrome" characterized by emotional quieting and reduced aggression
        • Absence of cognitive impairment, unlike sedatives

        Delay and Deniker coined the term "neuroleptic" (neuron-gripping) to describe this unique action. Meanwhile, Canadian psychiatrist Heinz Lehmann conducted North America’s first trials in 1953 at Montreal’s Verdun Hospital, confirming antipsychotic efficacy. The trio (Laborit, Delay, Deniker) received the 1957 Albert Lasker Award for transforming psychosis management [1] [3] [8].

        Global Dissemination and Early Clinical Adoption (1952–1955)

        Chlorpromazine’s global uptake was remarkably rapid:

        • 1952: France (Largactil®)
        • 1953: Switzerland, UK, Italy
        • 1954: Canada (Lehmann’s trial), USA (Smith, Kline & French as Thorazine®)
        • 1955: Australia, USSR, Japan

        Critical events accelerated adoption:

        • The 1955 International Colloquium on Chlorpromazine in Paris featured 257 clinicians from 19 countries, consolidating clinical evidence.
        • Smith, Kline & French orchestrated aggressive US marketing, distributing samples to 25,000 physicians and publishing studies in mainstream journals (e.g., Winkelman’s 1954 JAMA paper).
        • By 1956, ~2 million patients had received Thorazine in the US alone, contributing to a 19% decline in psychiatric hospital populations by 1965 [1] [3] [8].

        Table 2: Timeline of Chlorpromazine’s Global Dissemination (1952–1955)

        YearCountryBrand Name(s)Key Events
        1952FranceLargactil®First commercial release; Sainte-Anne trials published
        1953Switzerland/UKMegaphen®Staehelin (Basel) and Elkes (Birmingham) confirm efficacy
        1954USA/CanadaThorazine®FDA approval; Lehmann’s trial in Montreal
        1955Global expansionVarious19 countries adopt use; WHO lists as essential medicine

        Properties

        CAS Number

        50-53-3

        Product Name

        Chlorpromazine

        IUPAC Name

        3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

        Molecular Formula

        C17H19ClN2S

        Molecular Weight

        318.9 g/mol

        InChI

        InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

        InChI Key

        ZPEIMTDSQAKGNT-UHFFFAOYSA-N

        SMILES

        CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

        Solubility

        Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid
        In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C
        4.17e-03 g/L

        Synonyms

        Aminazine
        Chlorazine
        Chlordelazine
        Chlorpromazine
        Chlorpromazine Hydrochloride
        Contomin
        Fenactil
        Hydrochloride, Chlorpromazine
        Largactil
        Propaphenin
        Thorazine

        Canonical SMILES

        CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.